(4,6-dimethyl-1H-benzimidazol-2-yl)acetonitrile
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Overview
Description
2-(4,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-1H-benzo[d]imidazole with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-(4,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
4,6-Dimethyl-1H-benzo[d]imidazole: A precursor in the synthesis of the target compound.
2-(1H-benzo[d]imidazol-2-yl)acetonitrile: A structurally similar compound with different substituents.
Uniqueness: 2-(4,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 4 and 6 enhance its stability and reactivity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1H-benzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C11H11N3/c1-7-5-8(2)11-9(6-7)13-10(14-11)3-4-12/h5-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
LMIWJLNCQMQESB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)CC#N)C |
Origin of Product |
United States |
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